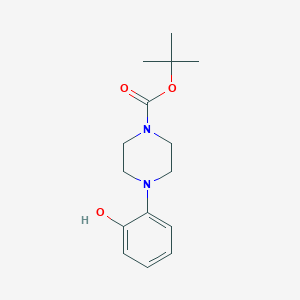

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

Overview

Description

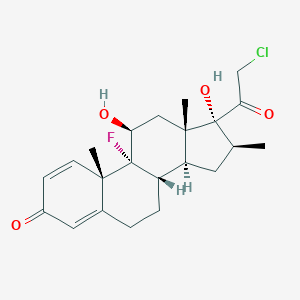

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound synthesized through specific reactions involving carbamimide and other reactants under basic conditions. This compound, characterized by various spectroscopic methods, crystallizes in the monoclinic crystal system, exhibiting unique molecular architecture due to weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Synthesis Analysis

The synthesis involves a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. The compound was characterized using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, confirming its structure through single crystal XRD data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate crystallizes in the monoclinic crystal system with space group P21/c. The unit cell parameters are detailed, and the structure features weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to its three-dimensional architecture (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

This section primarily focuses on the compound's reactivity and chemical behavior, highlighting its synthesis and subsequent reactions. However, specific chemical reactions and properties of Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate beyond its initial synthesis and characterization are not detailed in the provided references.

Physical Properties Analysis

The crystal and molecular structure report does not directly provide the physical properties such as melting point, boiling point, or solubility. However, it details the crystallographic parameters, offering insights into the compound's solid-state characteristics (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate This compound was synthesized through a condensation reaction and characterized by various spectroscopic techniques. The structure was confirmed by single crystal X-ray diffraction data. Despite exhibiting poor antibacterial activity, it showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Synthesis and Characterization of Derivatives of N-Boc Piperazine Derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, NMR, and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis. The molecular conformation and crystal structure were examined in detail, and the compounds were found to possess moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Synthesis and Characterization of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate This compound, an important intermediate for the synthesis of biologically active benzimidazole compounds, was synthesized with a yield of 52%. Characterization was performed using various spectroscopic techniques (Ya-hu, 2010).

Structural Analysis and Biological Activity

Crystal Structure and Pharmacological Potential The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied, highlighting its pharmacologically useful core. The sterically congested piperazine derivative's chemistry was explored for its pharmacological applications (Gumireddy et al., 2021).

Synthesis, Single Crystal X-ray Analysis, and DFT Calculations Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized and characterized. The molecular structure and stability were investigated using density functional theory, revealing insights into its stability and conformations (Yang et al., 2021).

Corrosion Inhibition and Surface Protection

Investigation of Anticorrosive Behaviour Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was studied for its anticorrosive properties on carbon steel in acidic conditions. The molecule demonstrated significant inhibition efficiency and a protective effect against corrosion, contributing to the development of effective corrosion inhibitors (Praveen et al., 2021).

properties

IUPAC Name |

tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJQUDZWTWSGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468333 | |

| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

CAS RN |

313657-51-1 | |

| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)